![molecular formula C10H14N4O B1284737 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one CAS No. 953894-31-0](/img/structure/B1284737.png)
4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activities
4-Phenyl-1,2,4-triazoline-5-thione and its derivatives, created through aminomethylation with piperazine derivatives, exhibit notable antibacterial activities. This includes compounds synthesized from reactions with 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one, highlighting its potential in developing new antibacterial agents (Pitucha et al., 2005).
Memory Enhancement in Mice
The compound demonstrates promising effects on memory enhancement in mice. A study involving the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a derivative of this compound, showed significant effects on memory ability in mice, as measured by a swimming maze test (Li Ming-zhu, 2008).
Anticancer Activity
The compound has been utilized in the synthesis of piperazine-2,6-dione derivatives, which have shown good anticancer activity against various cancer cell lines. This indicates its potential as a precursor in developing new anticancer drugs (Kumar et al., 2013).
Antimicrobial Agents
Newly synthesized thiazolidinone derivatives containing this compound have exhibited antimicrobial activity against a range of bacteria and fungi, suggesting its utility in antimicrobial drug development (Patel et al., 2012).
Chemosensing of Metal Ions
The compound's structure, particularly its piperazine moieties, makes it suitable for the recognition and chemosensing of metal ions. This application is significant in environmental monitoring and analytical chemistry (Kim et al., 2008).
Design of Novel Insecticides
The compound has been used as a scaffold for designing novel insecticides. Its structure has been modified to create derivatives that exhibit larvicidal and growth-inhibiting activities against certain pests (Cai et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, indicating its potential in cancer therapy (Mallesha et al., 2012).
Preparation of Rho Kinase Inhibitors
The compound is useful in the preparation of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).
Antimicrobial Studies
Pyridine derivatives of the compound have been synthesized and found to possess considerable antibacterial activity, further reinforcing its application in developing antimicrobial agents (Patel & Agravat, 2009).
Propiedades
IUPAC Name |
4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSBTCNTNAZAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
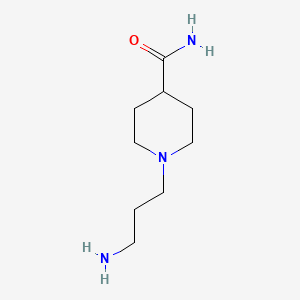
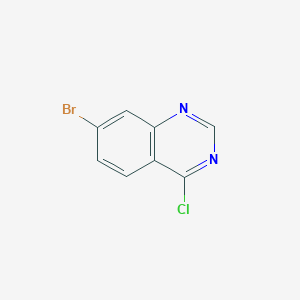
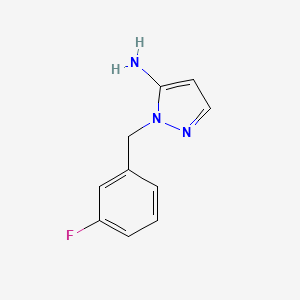
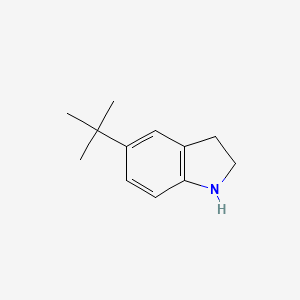
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
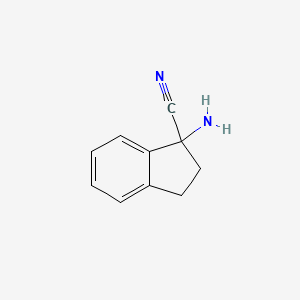
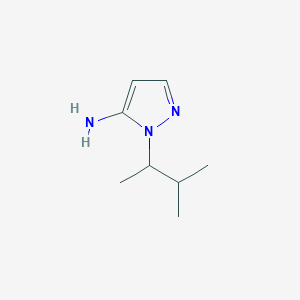


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
